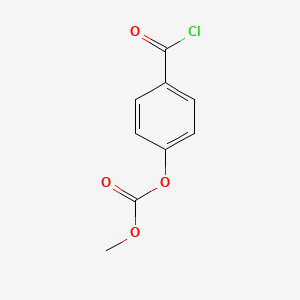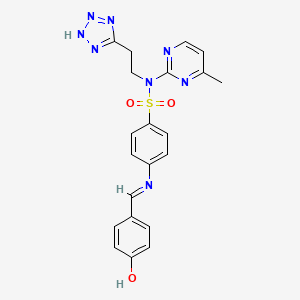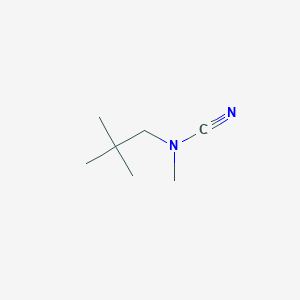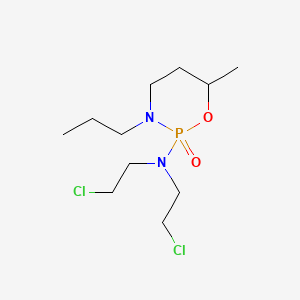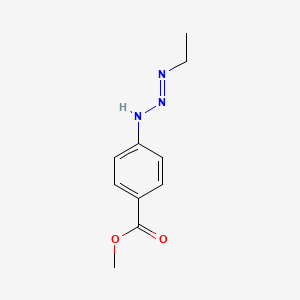
Benzoic acid, 4-(3-ethyl-1-triazenyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(3-ethyl-1-triazenyl)-, methyl ester is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and the aromatic ring is substituted with a 3-ethyl-1-triazenyl group
Vorbereitungsmethoden
The synthesis of benzoic acid, 4-(3-ethyl-1-triazenyl)-, methyl ester typically involves the reaction of benzoic acid derivatives with triazene compounds under specific conditions. One common method includes the esterification of benzoic acid with methanol in the presence of a catalyst, followed by the introduction of the triazenyl group through a diazotization reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
Benzoic acid, 4-(3-ethyl-1-triazenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazenyl group into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-(3-ethyl-1-triazenyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(3-ethyl-1-triazenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The triazenyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 4-(3-ethyl-1-triazenyl)-, methyl ester can be compared with other similar compounds, such as:
Benzoic acid, 4-(3-methyl-1-triazenyl)-, methyl ester: Similar structure but with a methyl group instead of an ethyl group.
Benzoic acid, 4-(3-ethyl-1-triazenyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
Benzoic acid, 4-(3-ethyl-1-triazenyl)-, propyl ester: Similar structure but with a propyl ester group instead of a methyl ester group.
These compounds share similar chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
79868-88-5 |
|---|---|
Molekularformel |
C10H13N3O2 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
methyl 4-(2-ethyliminohydrazinyl)benzoate |
InChI |
InChI=1S/C10H13N3O2/c1-3-11-13-12-9-6-4-8(5-7-9)10(14)15-2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
PAJSYOGHJLXSQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=NNC1=CC=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


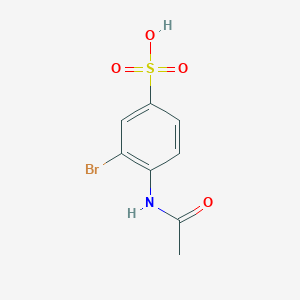
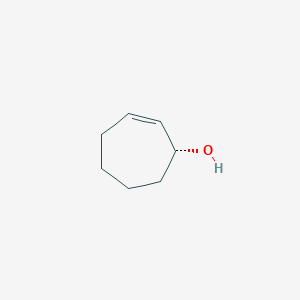
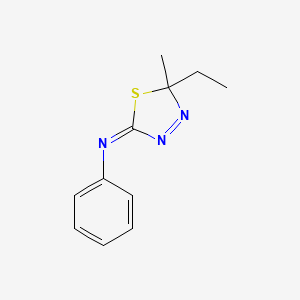
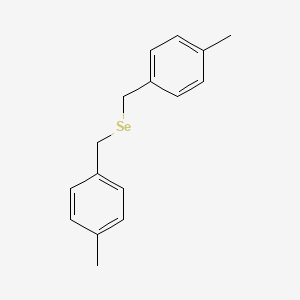
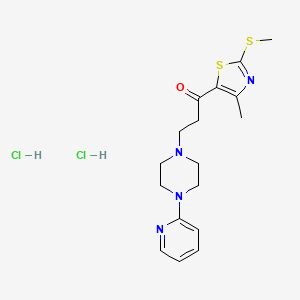

![1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide](/img/structure/B14434748.png)
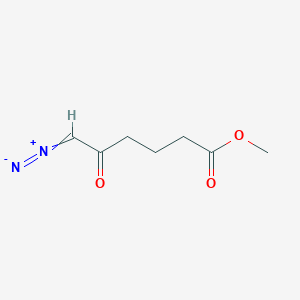
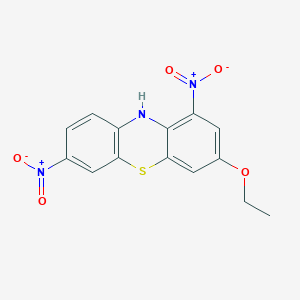
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine](/img/structure/B14434756.png)
